Cas no 872591-29-2 (3-(3,5-dimethylphenyl)-6-2-(4-methoxyphenyl)-2-oxoethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

3-(3,5-ジメチルフェニル)-6-[2-(4-メトキシフェニル)-2-オキソエチル]-3H,6H,7H-1,2,3-トリアゾロ[4,5-d]ピリミジン-7-オンは、複雑な三環式構造を有する有機化合物です。この化合物は、1,2,3-トリアゾロピリミジン骨格を中心に、3,5-ジメチルフェニル基と4-メトキシフェニルアセチル基が特徴的な置換基として結合しています。その特異な分子構造により、医薬品中間体や生物活性化合物としての応用が期待されます。特に、芳香族置換基の組み合わせが分子の脂溶性や電子特性に影響を与え、標的タンパク質との相互作用に重要な役割を果たす可能性があります。この化合物の合成経路は多段階反応を必要とし、精密な構造制御が可能である点が特長です。

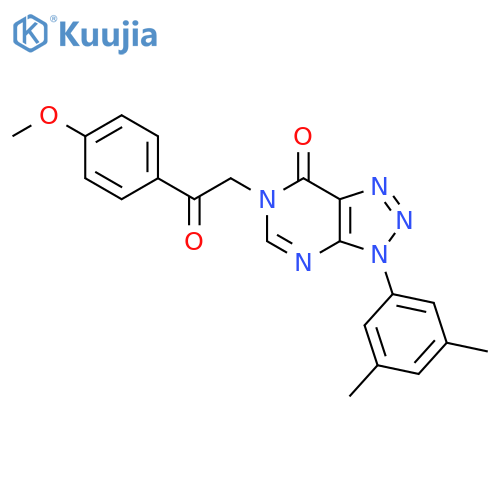

872591-29-2 structure

商品名:3-(3,5-dimethylphenyl)-6-2-(4-methoxyphenyl)-2-oxoethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one

3-(3,5-dimethylphenyl)-6-2-(4-methoxyphenyl)-2-oxoethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 化学的及び物理的性質

名前と識別子

-

- 3-(3,5-dimethylphenyl)-6-2-(4-methoxyphenyl)-2-oxoethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one

- 3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one

- 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3-(3,5-dimethylphenyl)-3,6-dihydro-6-[2-(4-methoxyphenyl)-2-oxoethyl]-

- SR-01000018449

- 3-(3,5-dimethylphenyl)-6-(2-(4-methoxyphenyl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- 872591-29-2

- SR-01000018449-1

- AB00676658-01

- F1876-1071

- AKOS024616051

- 3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

-

- インチ: 1S/C21H19N5O3/c1-13-8-14(2)10-16(9-13)26-20-19(23-24-26)21(28)25(12-22-20)11-18(27)15-4-6-17(29-3)7-5-15/h4-10,12H,11H2,1-3H3

- InChIKey: YREZHXSSPBUGBJ-UHFFFAOYSA-N

- ほほえんだ: C1N(CC(C2=CC=C(OC)C=C2)=O)C(=O)C2N=NN(C3=CC(C)=CC(C)=C3)C=2N=1

計算された属性

- せいみつぶんしりょう: 389.14878949g/mol

- どういたいしつりょう: 389.14878949g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 638

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 89.7Ų

じっけんとくせい

- 密度みつど: 1.34±0.1 g/cm3(Predicted)

- ふってん: 655.4±65.0 °C(Predicted)

- 酸性度係数(pKa): -3.77±0.20(Predicted)

3-(3,5-dimethylphenyl)-6-2-(4-methoxyphenyl)-2-oxoethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1876-1071-5μmol |

3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

872591-29-2 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1876-1071-10μmol |

3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

872591-29-2 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1876-1071-75mg |

3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

872591-29-2 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1876-1071-2μmol |

3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

872591-29-2 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1876-1071-50mg |

3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

872591-29-2 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F1876-1071-3mg |

3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

872591-29-2 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1876-1071-100mg |

3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

872591-29-2 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1876-1071-20μmol |

3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

872591-29-2 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1876-1071-2mg |

3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

872591-29-2 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1876-1071-25mg |

3-(3,5-dimethylphenyl)-6-[2-(4-methoxyphenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one |

872591-29-2 | 90%+ | 25mg |

$109.0 | 2023-05-17 |

3-(3,5-dimethylphenyl)-6-2-(4-methoxyphenyl)-2-oxoethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one 関連文献

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

872591-29-2 (3-(3,5-dimethylphenyl)-6-2-(4-methoxyphenyl)-2-oxoethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one) 関連製品

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬